Oleyl borate
Description
Properties
CAS No. |
71839-43-5 |
|---|---|
Molecular Formula |
C18H37BO3 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
[(Z)-octadec-9-enoxy]boronic acid |
InChI |
InChI=1S/C18H37BO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h9-10,20-21H,2-8,11-18H2,1H3/b10-9- |
InChI Key |
LJOUMIFRRRQONS-KTKRTIGZSA-N |
Isomeric SMILES |
B(O)(O)OCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
B(O)(O)OCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Oleyl Borate Compounds
Esterification Reactions of Oleyl Alcohol with Boric Acid
The primary method for synthesizing oleyl borate (B1201080) is through the esterification of oleyl alcohol with boric acid. This process involves the formation of ester bonds between the hydroxyl groups of the alcohol and the boron atom of boric acid.
The direct esterification of oleyl alcohol with boric acid is a condensation reaction that proceeds similarly to a Fischer esterification. researchgate.net In this reaction, the oxygen atom of the oleyl alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic boron atom of boric acid. This is typically a reversible process where water is produced as a byproduct. researchgate.net The removal of water is crucial to drive the reaction equilibrium towards the formation of the borate ester product. researchgate.net
The mechanism can be catalyzed by acids. arkat-usa.org In a proposed mechanism for acid-catalyzed esterification, a proton transfer from the acid catalyst to the alcohol can form an alkyloxonium ion. researchgate.net For α-hydroxy acids, it is suggested that boric acid can form a five-membered cyclic neutral ester or an anionic species, which accelerates the esterification. arkat-usa.org The reaction typically involves dissolving the reactants in a suitable solvent, and the product, trimethyl borate, can be removed by distillation. researchgate.net
Various catalytic systems can be employed to enhance the rate and yield of borate ester synthesis. While direct data on oleyl borate is limited, analogous esterification reactions to produce oleyl oleate (B1233923) provide insight into effective catalysts.
Homogeneous Acid Catalysts: Traditional Brønsted acids like sulfuric acid and p-toluenesulfonic acid are effective catalysts for the esterification of oleic acid with oleyl alcohol. researchgate.netnjit.edu Sulfuric acid has demonstrated high specific activity in these reactions. researchgate.net The energy of activation for the catalyzed reaction is significantly lower than for the uncatalyzed reaction. njit.edu
Brønsted Acidic Ionic Liquids: Ionic liquids have been successfully used as catalysts for the synthesis of oleyl oleate wax esters. researchgate.net A study found that the ionic liquid [NMP][CH3SO3] was the most effective among several acidic ionic liquids tested for the esterification of oleic acid and oleyl alcohol. researchgate.net These catalysts offer potential advantages in terms of reusability and process efficiency.
Heterogeneous Catalysts: Solid acid catalysts provide benefits such as easier separation from the reaction mixture. Sodium hydrogen sulfate (B86663), a heterogeneous catalyst, has been used to produce oleyl oleate with high yields. ekb.eg In other areas, catalysts like polymer-supported systems and various metal catalysts are used to improve reaction efficiency and sustainability. nih.govevonik.com
Optimizing reaction parameters is critical for maximizing the yield of borate esters. Studies on similar esterification reactions highlight the key variables.
Molar Ratio: The ratio of reactants significantly influences product yield. In the synthesis of copper borate, a copper:sodium:boron mole ratio of 1:2:1 was found to be optimal. dergipark.org.tr For oleyl oleate synthesis, optimal molar ratios of oleyl alcohol to oleic acid have been identified as 1:1 when using sulfuric acid and also with an ionic liquid catalyst. researchgate.netresearchgate.net
Temperature: Temperature affects the reaction rate and equilibrium. The esterification of oleic acid and oleyl alcohol was studied in a temperature range of 150 to 200°C. njit.edu An optimal temperature of 90°C was determined for both sulfuric acid and ionic liquid-catalyzed oleyl oleate synthesis. researchgate.netresearchgate.net In another study, the optimal temperature was found to be 53.9°C. ikm.org.my
Reaction Time: The duration of the reaction must be sufficient to reach maximum conversion without product degradation. Optimal reaction times for oleyl oleate synthesis have been reported as 5 hours with sulfuric acid and 8 hours with an ionic liquid catalyst. researchgate.netresearchgate.net A shorter time of 3 hours and 30 minutes was found to be optimal in a response surface methodology study. ikm.org.my
Water Removal: As esterification is a reversible reaction, continuous removal of the water byproduct is essential to shift the equilibrium toward the products and achieve high yields. researchgate.net This is often accomplished through azeotropic distillation or by using a vacuum. researchgate.netgoogle.com
Table 1: Optimized Parameters for Esterification Reactions
| Product | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Max. Yield (%) | Reference |
| Oleyl Oleate | Sulfuric Acid | 1:1 | 90 | 5 | 93.88 | researchgate.net |
| Oleyl Oleate | Ionic Liquid [NMP][CH3SO3] | 1:1 | 90 | 8 | 86 | researchgate.net |
| Oleyl Oleate | (Not specified) | 24:2 (Oleyl Alcohol:Oleic Acid) | 53.9 | 3.5 | 96.00 | ikm.org.my |
| Copper Borate | (Sonochemical) | 1:2:1 (Cu:Na:B) | 70 | 0.04 (2.5 min) | 71.5 | dergipark.org.tr |
This table presents data from analogous esterification reactions to illustrate typical optimization parameters.
Catalytic Systems for Enhanced Oleyl Borate Synthesis (e.g., Brønsted Acidic Ionic Liquids, Heterogeneous Catalysts)
Synthesis of Substituted Oleyl Borate Derivatives
Beyond the direct esterification product, various derivatives of oleyl borate can be synthesized for specific applications, often involving the introduction of metals or functionalization at the olefinic bond.
Metal-boron derivatives can be prepared from borate compounds for use as lubricant additives. google.com The synthesis typically involves reacting a precursor, such as an amine-derived boramid, with a metal salt. google.com
The general process involves:
Reacting a primary amine (like oleylamine) with an alkylene oxide to form an intermediate product. google.com
Reacting this intermediate with boric acid to create the corresponding boramid compound. google.com
Incorporating a metal by reacting the boramid compound in its salt form with a metal salt. Suitable metals include zinc, tin, lead, and various transition metals. google.com
These metal-boron derivatives can be blended into lubricating oils to provide extreme pressure, anti-wear, and friction-reducing properties. google.com
Hydroboration is a powerful technique for functionalizing unsaturated compounds like oleyl derivatives. researchgate.net The hydroboration-isomerization reaction allows for the migration of a carbon-carbon double bond from an internal position to a terminal one. uantwerpen.be
The process involves several key steps:
Hydroboration: A borane (B79455) (BH3) or an alkylborane adds across the internal double bond of the oleyl chain. chemrxiv.org This addition typically occurs in an anti-Markovnikov fashion, where the boron atom attaches to the less sterically hindered carbon. uantwerpen.beumich.edu
Isomerization: Upon heating, the organoborane undergoes a series of elimination and re-addition steps (retro-hydroboration and hydroboration). chemrxiv.org This causes the boron atom to migrate along the carbon chain, preferentially moving to the terminal (least sterically crowded) position. researchgate.netchemrxiv.org The use of apolar, non-coordinating solvents can substantially improve the conversion and reaction kinetics for long-chain molecules. uantwerpen.be
Functionalization: The resulting terminal organoborane is a versatile synthetic intermediate. It can be converted into various functional groups. For example, oxidation of the organoborane with an oxidizing agent like hydrogen peroxide yields a primary alcohol (e.g., converting an internal olefin to a terminal alcohol). researchgate.net This method allows for the synthesis of α,ω-diols from materials like oleic acid. researchgate.net
This hydroboration-isomerization sequence enables the conversion of readily available unsaturated fatty acids and their derivatives into valuable long-chain building blocks with terminal functional groups. uantwerpen.be
Formation of Oleyl Borate Esters with Polyols and Related Alcohols
The synthesis of oleyl borate esters can be extended to include polyols and related polyhydric alcohols, leading to complex borate esters with varied properties. The fundamental reaction involves the esterification of a boron compound, typically boric acid, with the hydroxyl groups present on both oleyl alcohol and a polyol. researchgate.netwikipedia.org This process is a condensation reaction where water is eliminated, often facilitated by heating and sometimes by using a solvent that allows for azeotropic removal of water to drive the reaction to completion. wikipedia.orgasianpubs.org
The general synthesis can be represented by the reaction of boric acid with a mixture of oleyl alcohol and a polyol, such as glycerol (B35011), trimethylolpropane (B17298), or pentaerythritol (B129877). justia.comepo.org The stoichiometry of the reactants can be adjusted to control the degree of esterification and the structure of the final product, resulting in molecules that can range from simple esters to more complex polymeric structures. google.com
Detailed Research Findings
Research into the formation of these complex esters often focuses on their application as lubricant additives. The reaction conditions are tailored to achieve desired characteristics in the final product.
Reaction with Glycerol: The reaction of glycerol with boric acid and a fatty acid or alcohol is a documented method for producing borated esters. google.com For instance, borated fatty acid esters of glycerol can be prepared by reacting a glycerol fatty acid ester, such as glycerol monooleate, with boric acid. google.comgoogle.com The reaction is typically conducted at elevated temperatures, in the range of 60 to 135°C, to facilitate the removal of water formed during the esterification. google.com The molar ratio of the reactants is a critical parameter; for example, the boron may be present in an amount sufficient for each boron atom to react with 1.5 to 2.5 hydroxyl groups in the reaction mixture. google.com Solvents like toluene (B28343) or xylene can be used, although the reaction can also be performed without a solvent. google.com
| Reactants | Reaction Temperature | Key Parameters | Solvent | Reference |
|---|---|---|---|---|
| Glycerol Monooleate, Boric Acid | 60-135 °C | Ratio of Boron to Hydroxyl Groups: 1 B to 1.5-2.5 OH | Optional (e.g., Toluene, Xylene) | google.com |
Reaction with Trimethylolpropane: Trimethylolpropane (TMP) is a versatile polyol used in the synthesis of polyol esters for applications like biolubricants. epo.orgbiointerfaceresearch.com The esterification of TMP with oleic acid to produce trioleate trimethylolpropane (TOTMP) demonstrates the reactivity of its hydroxyl groups. biointerfaceresearch.com This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and heated to drive the reaction forward. biointerfaceresearch.com
While direct synthesis of an "oleyl borate" ester involving TMP in a single step is less commonly detailed, the formation of such a compound would proceed via the co-esterification of boric acid with both oleyl alcohol and trimethylolpropane. Based on related syntheses, the reaction would likely involve heating the three components, possibly with a catalyst and a means to remove water. wikipedia.orgbiointerfaceresearch.com The resulting product would be a complex mixture of borate esters, with the specific composition depending on the molar ratios of the reactants.
| Reactant System | Catalyst Example | General Conditions | Product Example | Reference |
|---|---|---|---|---|
| Trimethylolpropane, Oleic Acid | Sulfuric Acid | Heating with water removal | Trioleate Trimethylolpropane (TOTMP) | biointerfaceresearch.com |
Reaction with Pentaerythritol: Pentaerythritol, a tetra-functional polyol, is another key starting material for synthetic esters. epo.orgrsc.org Its reaction with boric acid is known to form stable chelate complexes. researchgate.net Specifically, studies have shown that adding pentaerythritol to a boric acid solution results in the formation of a bis-boron chelate complex. researchgate.net
The synthesis of an oleyl borate ester incorporating pentaerythritol would involve the reaction of pentaerythritol, oleyl alcohol, and a boron source like boric acid. The reaction temperature for forming borate esters with alcohols can range from 100 to 260°C. googleapis.comepo.org The molar ratio of total alcohol (oleyl alcohol + pentaerythritol) to the boron compound is a crucial factor, with reported ratios for similar reactions varying from approximately 0.2 to 2.0. googleapis.comepo.org The high functionality of pentaerythritol allows for the formation of cross-linked or polymeric borate ester networks.
| Reactants | Reaction Temperature | Molar Ratio (Alcohol:Boron) | Key Feature | Reference |
|---|---|---|---|---|
| Pentaerythritol, Alcohol (e.g., Oleyl Alcohol), Boric Acid | ~100-260 °C | ~0.2 to 2.0 | Formation of stable borate-pentaerythritol chelate complexes | researchgate.netgoogleapis.comepo.org |
Advanced Spectroscopic and Chromatographic Characterization of Oleyl Borate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, ¹¹B NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of oleyl borate (B1201080). A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's architecture.
¹H NMR: The proton NMR spectrum of oleyl borate is expected to show characteristic signals corresponding to the oleyl chain. Protons on the double bond (HC=CH) typically appear as a multiplet around 5.35 ppm. chemicalbook.com The methylene (B1212753) protons adjacent to the borate ester oxygen (-CH₂-O-B) are anticipated to be shifted downfield to approximately 4.0 ppm, which is a clear indicator of ester formation. researchgate.netuob.edu.ly Other signals include the terminal methyl group protons (-CH₃) at around 0.88 ppm and a complex series of signals for the numerous methylene (-CH₂) groups of the long alkyl chain between 1.2 and 2.0 ppm. chemicalbook.comrsc.org
¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the structure. The carbons of the double bond (C=C) are expected to resonate in the region of 129-130 ppm. researchgate.net A key signal is that of the carbon atom bonded to the borate ester oxygen (-CH₂-O-B), which would likely appear around 64-65 ppm. ekb.eg The terminal methyl carbon gives a signal at approximately 14 ppm, while the various methylene carbons of the chain produce a cluster of peaks between 22 and 33 ppm. mdpi.comchemicalbook.com
¹¹B NMR: ¹¹B NMR spectroscopy is crucial for directly probing the boron center. The chemical shift of boron is highly sensitive to its coordination environment. For borate esters, the boron nucleus can exist in either a trigonal (three-coordinate) or tetrahedral (four-coordinate) state. indexcopernicus.com In systems involving the formation of borate esters with diols, ¹¹B NMR has been used to identify monoesters and diesters. For instance, studies on the esterification of borate with NAD⁺ have shown distinct signals for monoester and diester species at approximately 7.80 ppm and 12.56 ppm, respectively, at neutral to alkaline pH. nih.govresearchgate.net The specific chemical shift for oleyl borate would depend on the exact structure (e.g., trioleyl borate, dioleyl borate) and the solvent conditions.
Table 1: Predicted NMR Chemical Shifts (δ) for Oleyl Borate This table is interactive. Click on the headers to sort.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | -CH =CH - | ~5.35 | chemicalbook.com |
| ¹H | -CH ₂-O-B | ~4.0 | researchgate.netuob.edu.ly |
| ¹H | -(CH ₂)n- | 1.2 - 2.0 | chemicalbook.comrsc.org |
| ¹H | -CH ₃ | ~0.88 | chemicalbook.com |
| ¹³C | -C =C - | 129 - 130 | researchgate.net |
| ¹³C | -C H₂-O-B | 64 - 65 | ekb.eg |
| ¹³C | -(C H₂)n- | 22 - 33 | mdpi.comchemicalbook.com |
| ¹³C | -C H₃ | ~14 | mdpi.com |
| ¹¹B | Borate Ester | 7 - 13 | nih.govresearchgate.net |
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, Raman Spectroscopy) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying functional groups and characterizing the bonding within oleyl borate.
FTIR Spectroscopy: The FTIR spectrum of oleyl borate would be dominated by the vibrational modes of the long oleyl chain. The disappearance of the broad O-H stretching band of the parent oleyl alcohol (around 3338 cm⁻¹) is a primary indicator of successful esterification. ekb.eg Key characteristic bands for the oleyl group include the C-H stretching vibrations just below 3000 cm⁻¹ and the unsaturated =C-H stretching at approximately 3004 cm⁻¹. ekb.eg The most significant bands for the borate ester moiety are the strong, characteristic asymmetrical stretching of the B-O-C group, which typically appears in the 1300-1500 cm⁻¹ region. publish.csiro.au Specifically, a strong absorption band around 1340 cm⁻¹ is characteristic of the asymmetrical stretching of the BO₃ group in borate esters. publish.csiro.au
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=C stretching vibration (around 1650 cm⁻¹) is often weak in the IR spectrum, it typically gives a strong signal in the Raman spectrum. Raman is also particularly useful for studying the borate network structure. indexcopernicus.com Studies on borate ester electrolytes have utilized Raman spectroscopy to investigate B-O stretching modes and ion pairing interactions. rsc.orgcapes.gov.br The symmetrical stretching mode of the BO₃ group in trimethyl borate has been assigned to a Raman band at 728 cm⁻¹. publish.csiro.au
Table 2: Key Vibrational Frequencies for Oleyl Borate This table is interactive. Click on the headers to sort.
| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |
|---|---|---|---|
| ~3004 | =C-H Stretch | FTIR | ekb.eg |
| 2850 - 2950 | C-H Stretch (Alkyl) | FTIR | ekb.eg |
| ~1650 | C=C Stretch | Raman | N/A |
| 1300 - 1500 | B-O-C Asymmetric Stretch | FTIR | publish.csiro.au |
| ~728 | BO₃ Symmetric Stretch | Raman | publish.csiro.au |
Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight of oleyl borate and for obtaining structural information through fragmentation analysis. Soft ionization techniques are preferred to minimize fragmentation and preserve the molecular ion.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is well-suited for the analysis of borate esters. nih.govresearchgate.net It allows for the direct measurement of borate adduction to organic molecules. nih.gov In the analysis of oleyl borate, ESI-MS would be expected to show the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. uni.lu Negative ion mode can also be employed, which may show the deprotonated molecule [M-H]⁻ or adducts with anions like formate (B1220265) [M+HCOO]⁻. uni.lu Tandem MS (MS/MS) experiments on the parent ions can provide valuable structural information by inducing characteristic fragmentation patterns, such as the loss of oleyl groups.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is a powerful technique for the direct detection of high-molecular-weight, non-volatile compounds like long-chain esters. researchgate.netdntb.gov.ua It is particularly useful for analyzing complex mixtures and can be applied to characterize natural wax esters. researchgate.net For oleyl borate, this technique would provide the molecular weight with high accuracy. In-source fragmentation can sometimes be induced to reveal structural details about the fatty acyl chain. acs.org
Table 3: Expected Mass Spectrometry Data for Trioleyl Borate (C₅₄H₁₀₅BO₃) This table is interactive. Click on the headers to sort.
| Ionization Mode | Adduct | Expected m/z | Technique | Reference |
|---|---|---|---|---|
| Positive | [M+H]⁺ | ~845.8 | ESI, MALDI | uni.lu |
| Positive | [M+Na]⁺ | ~867.8 | ESI, MALDI | uni.lu |
| Positive | [M+K]⁺ | ~883.7 | ESI, MALDI | uni.lu |
| Negative | [M-H]⁻ | ~843.8 | ESI | uni.lu |
Chromatographic Separation and Analysis Methodologies for Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental for separating oleyl borate from starting materials (like oleyl alcohol), byproducts, and other impurities, thereby allowing for purity assessment and analysis of complex mixtures.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for the analysis of long-chain fatty acids and their esters. aocs.orgnih.gov An HPLC method for oleyl borate would likely use a C18 column and a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and water or methanol (B129727). aocs.orggerli.com Since oleyl borate lacks a strong chromophore, detection can be achieved using a universal detector like an Evaporative Light-Scattering Detector (ELSD) or by derivatization to introduce a UV-active group. gerli.com HPLC is not only an analytical tool but can also be used for the micropreparative isolation of pure fractions for further analysis. aocs.org
Micellar Electrokinetic Capillary Chromatography (MEKC) and Electrophoresis: Capillary electrophoresis (CE) and its variant, MEKC, offer high-efficiency separations for a wide range of analytes, including fatty acids and their derivatives. mdpi.comnih.gov MEKC uses surfactants (micelles) as a pseudostationary phase to separate neutral analytes. For the analysis of oleyl derivatives, surfactants like sodium dodecyl sulfate (B86663) (SDS) are often used in the background electrolyte. nih.gov These techniques could be adapted to separate oleyl borate from closely related species based on differences in their partitioning between the aqueous buffer and the micelles. Non-aqueous capillary electrophoresis (NACE) is another powerful variant for separating non-polar compounds. researchgate.net
Table 4: Chromatographic Methods for the Analysis of Oleyl Borate Systems This table is interactive. Click on the headers to sort.
| Technique | Stationary Phase / Medium | Mobile Phase / Buffer | Detection | Application | Reference |
|---|---|---|---|---|---|
| HPLC | C18 silica | Acetonitrile/Water or Methanol | ELSD, RI, MS | Purity assessment, quantification, isolation | aocs.orggerli.com |
| MEKC | Micelles (e.g., SDS) | Aqueous buffer (e.g., borate) with organic modifier | UV (after derivatization), MS | Mixture analysis, impurity profiling | mdpi.comnih.gov |
| NACE | N/A | Organic solvents (e.g., acetonitrile, methanol) with electrolyte | UV, MS | Separation of non-polar species | researchgate.net |
Potentiometric Analysis Applied to Oleyl Alcohol Derivatives and Borate-Containing Systems (Methodological Considerations)
Potentiometric titration is a classic and reliable method for quantifying acidic or basic species and can be applied to borate-containing systems.
Methodological Considerations: Boric acid itself is a very weak acid (pKa ≈ 9.24), making its direct titration challenging. metrohm.com However, its acidity is significantly enhanced upon complexation with polyols, such as mannitol (B672) or glycerol (B35011). This principle is the basis for the standard titrimetric determination of borates. The reaction forms a more acidic 1:1 or 1:2 borate-polyol complex, which can be easily titrated with a standard base like sodium hydroxide (B78521). metrohm.com
To determine the borate content in an oleyl borate sample, the ester would first need to be hydrolyzed to release boric acid. Following hydrolysis, the addition of an excess of mannitol to the solution would allow for a sharp and accurate potentiometric titration endpoint using a pH electrode. metrohm.com This method can be used to quantify the total boron content. There are also borate-selective electrodes that can be used for direct potentiometric measurement, although these may require sample pretreatment. electrochemsci.org Potentiometric methods have been successfully used to determine the stability constants of various cation-borate ion pairs. nih.gov
Table 5: Key Considerations for Potentiometric Analysis of Borate This table is interactive. Click on the headers to sort.
| Parameter | Description | Purpose | Reference |
|---|---|---|---|
| Sample Pre-treatment | Hydrolysis of the borate ester | To release free boric acid for titration. | N/A |
| Complexing Agent | Addition of a polyol (e.g., mannitol) | To increase the acidity of boric acid for a sharp titration endpoint. | metrohm.com |
| Titrant | Standardized sodium hydroxide (NaOH) solution | To neutralize the boric acid-mannitol complex. | metrohm.com |
| Electrode System | pH glass electrode and reference electrode | To monitor the change in pH during the titration and detect the equivalence point. | metrohm.com |
Mechanistic Investigations of Oleyl Borate Chemical Reactions and Stability
Kinetics and Thermodynamics of Oleyl Borate (B1201080) Esterification Processes
The formation of oleyl borate is an esterification reaction between oleyl alcohol and boric acid. This process is a reversible condensation reaction where water is eliminated. The general reaction for the formation of a tri-substituted borate ester like trioleyl borate is:
3 R-OH + B(OH)₃ ⇌ B(OR)₃ + 3 H₂O (where R = oleyl group)
The reaction is typically driven to completion by removing the water byproduct, often through azeotropic distillation. The process is conducted at elevated temperatures, generally above 100°C, to facilitate the removal of water. google.com The kinetics of this esterification are influenced by several factors including temperature, catalyst presence, and the molar ratio of reactants.
While specific kinetic data for oleyl borate esterification is not extensively published, the process can be understood by analogy to similar esterification reactions, such as the synthesis of fatty acid methyl esters (FAME) from fatty acids. nih.gov These reactions are often modeled using second-order kinetics, where the rate is dependent on the concentration of both the alcohol and the acid. nih.gov
Thermodynamic parameters for the esterification of oleic acid with methanol (B129727) indicate that the reaction is typically endothermic, as suggested by positive enthalpy of activation (ΔH) values. nih.gov This implies that higher temperatures favor the reaction rate. The positive Gibbs free energy (ΔG) values observed in analogous systems suggest the process is nonspontaneous under standard conditions, reinforcing the need for energy input and water removal to drive the reaction forward. nih.gov
Table 1: Representative Thermodynamic Parameters for a Fatty Acid Esterification Process Data is analogous, based on the esterification of oleic acid with methanol over a solid acid catalyst, to illustrate the thermodynamic principles. nih.gov
| Thermodynamic Parameter | Representative Value | Implication |
| Enthalpy of Activation (ΔH) | 78.94 kJ mol⁻¹ | Endothermic reaction; requires heat. |
| Entropy of Activation (ΔS) | 135.3 J mol⁻¹ K⁻¹ | Increased disorder at the transition state. |
| Gibbs Free Energy (ΔG) | 33.03 kJ mol⁻¹ | Nonspontaneous; energy input is necessary. |
| Activation Energy (Ea) | 81.77 kJ mol⁻¹ | Energy barrier for the reaction to occur. |
Hydrolytic Stability and Degradation Pathways of Oleyl Borate Esters under Varied Environmental Conditions
A significant characteristic of borate esters, including oleyl borate, is their susceptibility to hydrolysis. asianpubs.org This reaction is essentially the reverse of esterification, where water attacks the ester to regenerate boric acid and the corresponding alcohol.
The primary reason for this instability is the electronic structure of the boron atom. In the borate ester, the boron atom is sp² hybridized and has a vacant p-orbital, making it electron-deficient. nih.gov This Lewis acidic character makes it a prime target for nucleophilic attack by molecules with lone pair electrons, such as water. nih.govresearchgate.net The degradation pathway involves the coordination of a water molecule to the boron center, followed by the cleavage of a boron-oxygen bond, ultimately leading to the release of oleyl alcohol and boric acid.
The hydrolytic stability of borate esters can be improved through several strategies:
Steric Hindrance: Incorporating bulky groups around the boron-oxygen bond can physically block the approach of water molecules. lubesngreases.com The long oleyl chains in oleyl borate provide some steric hindrance compared to smaller alkyl borates.
Electronic Effects: The addition of nitrogen-containing compounds, such as amines, can significantly enhance hydrolytic stability. The lone pair of electrons on the nitrogen atom can form a coordinate bond with the electron-deficient boron atom, satisfying its Lewis acidity and reducing its susceptibility to attack by water. asianpubs.orgnih.gov
The rate of hydrolysis is influenced by environmental conditions such as pH, temperature, and the presence of catalysts. Studies on related boronic esters show that hydrolysis rates are highly dependent on pH.
Table 2: Comparative Hydrolysis Time for Different Borate Esters This table illustrates the effect of molecular structure on hydrolytic stability. NHB is a more complex borate derivative containing nitrogen. nih.gov
| Compound | Hydrolysis Time (hours) |
| Triethyl borate | < 0.1 |
| Triethyl borate + Ethanolamine (1:1) | 105 |
| Novel Borate Ester (NHB) | > 1220 |
Complexation Chemistry of Borate Moiety with Hydroxyl-Containing Compounds and Other Ligands
The Lewis acidic boron center in oleyl borate can readily form complexes with various ligands, particularly those containing hydroxyl groups. Boric acid and its esters are well-known to react with 1,2- and 1,3-diols to form stable five- or six-membered cyclic esters. This complexation proceeds via an esterification reaction, creating monoesters or bicyclic diester structures. The formation of these chelate rings is a key aspect of boron chemistry.
The borate moiety can also act as a ligand itself, coordinating to metal centers. In such complexes, the oxygen atoms of the borate (or associated hydroxyl groups in polyborate structures) act as donors to the metal ion. nih.gov For instance, various transition metals like cobalt, nickel, and zinc have been shown to form complexes with polyborate anions. nih.gov The coordination often involves hydroxyl O-donors bound to tetrahedral boron atoms within the larger borate structure. nih.gov
While oleyl borate itself is a simple ester, its boron center retains the ability to interact with other molecules. Free phenolic hydroxyl and ester groups assembled in more complex boron structures can act as metal binding sites. researchgate.net Similarly, the borate group in oleyl borate could coordinate with metal ions present in a system, or it could react with polyol compounds to form more complex, mixed borate esters. The nature of these interactions depends on the specific ligands available and the reaction conditions.
Reactivity of the Oleyl Unsaturated Chain within Borate Systems (e.g., Addition Reactions, Polymerization Potential)
The oleyl group in oleyl borate contains a carbon-carbon double bond (C=C) in the middle of its long alkyl chain. This site of unsaturation is a reactive center, capable of undergoing various addition reactions.
Key potential reactions involving the oleyl chain include:
Hydrogenation: The C=C double bond can be hydrogenated to a single bond in the presence of a suitable catalyst (e.g., Ru-based catalysts), which would convert the oleyl group into a saturated stearyl group. conicet.gov.ar This would transform oleyl borate into stearyl borate. The selectivity of this reaction can be influenced by reaction conditions such as temperature and pressure. conicet.gov.ar
Hydroboration: The double bond can react with boranes (hydroboration), a reaction that is fundamental in organic synthesis. Interestingly, the borate ester functionality itself can influence this reaction. Functional groups containing carbonyl oxygen atoms can inhibit hydroboration by interacting with the empty p-orbital of the boron reagent. uantwerpen.be This highlights a potential intramolecular or intermolecular interaction between the borate head and the unsaturated tail in these systems.
Polymerization: The presence of the double bond introduces the potential for polymerization, although this is less common for isolated internal double bonds compared to terminal ones.
The reactivity of the oleyl chain is therefore intrinsically linked to the presence of the borate ester group. The Lewis acidic boron center can influence the electronic environment of the double bond or interact with reagents, thereby modulating the reaction pathways. uantwerpen.be
Influence of Molecular Architecture and Substituent Effects on Reaction Mechanisms and Compound Stability
Bond Energies and Thermal Stability: The thermal stability of borate-containing compounds is often enhanced by the high bond dissociation energy (BDE) of the boron-oxygen (B-O) bond, which is typically stronger than carbon-carbon (C-C) or carbon-oxygen (C-O) bonds. researchgate.netcnrs.fr This suggests that the initial decomposition of oleyl borate under thermal stress might be more likely to occur at the C-C or C-H bonds of the long alkyl chain rather than at the B-O ester linkage.
Anion Architecture: In more complex borate systems like ionic liquids, the architecture of the borate anion is a key determinant of the compound's chemical stability and performance. nih.gov The size of rings formed, the hybridization of atoms, and the presence of different functional groups all play a significant role. nih.gov For a simple molecule like oleyl borate, the key architectural feature is the number of oleyl groups attached to the boron (mono-, di-, or tri-substituted), which dictates the degree of steric shielding around the boron atom.
Substituent Effects on Reactivity: The reactivity of organoboron compounds is highly sensitive to the electronic nature of their substituents. Electron-withdrawing or electron-donating groups can significantly alter the properties of the molecule. researchgate.net In oleyl borate, the long alkyl chain is a weakly electron-donating group, which influences the Lewis acidity of the boron center and, consequently, its interaction with other molecules and its hydrolytic stability.
Structure Activity Relationships Sar in Oleyl Borate Chemistry and Materials Science
Theoretical and Computational Approaches for SAR Analysis of Organoboron Compounds
The rise of high-throughput screening and synthesis has made computational methods indispensable for analyzing the vast and complex data associated with SAR. uni-bonn.de Theoretical and computational approaches offer powerful tools to investigate the intricate relationships between the structure of organoboron compounds, like oleyl borate (B1201080), and their activity. These methods allow for the rapid and efficient characterization of SARs, enabling the construction of predictive models. nih.gov
Key computational techniques employed in the SAR analysis of organoboron compounds include:
Quantum Chemistry Methods: Density Functional Theory (DFT) is a prominent method used to calculate the electronic structure, molecular geometry, and reactivity parameters of organoboron compounds. nih.gov DFT calculations can elucidate reaction mechanisms, predict spectroscopic properties, and quantify the strength of interactions, such as the B-O bond's partial double bond character. nih.govacs.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of oleyl borate molecules and their interactions with other molecules or surfaces over time. This is particularly useful for understanding properties like lubricity, self-assembly, and film formation.
Molecular Docking: In biological applications, molecular docking can predict the binding orientation and affinity of organoboron compounds to specific protein targets. This is crucial for designing new drugs and understanding their mechanism of action.
Graphical SAR Analysis: Novel graphical representations are being developed to explore global and local SAR patterns within large datasets of compounds. These methods help in visualizing and identifying key structural features that govern activity. uni-bonn.de
These computational tools not only rationalize experimental observations but also guide the synthesis of new oleyl borate derivatives with enhanced performance by predicting their properties before they are created. researchgate.net
Correlation between Oleyl Chain Characteristics (e.g., Length, Degree of Unsaturation, Branching) and Borate Moiety on Molecular Interactions and Functional Performance
Influence of Oleyl Chain Characteristics:
| Oleyl Chain Characteristic | Effect on Molecular Interactions and Functional Performance |
| Chain Length | Longer alkyl chains generally lead to increased hydrophobicity and van der Waals interactions. researchgate.net This can enhance lubricity and film-forming properties. In the context of surfactants, increasing the chain length typically lowers the critical micelle concentration (CMC). mdpi.com |
| Degree of Unsaturation | The presence of double bonds in the oleyl chain introduces kinks, affecting the packing of molecules. This can influence viscosity, melting point, and the ability to form ordered structures. The double bond is also a site for chemical reactions like oxidation or addition. |
| Branching | Branched hydrocarbon chains exhibit weaker intermolecular cohesive forces compared to their linear counterparts. mdpi.com This can lead to higher critical aggregation concentration (CAC) values in surfactants and can impact the steric hindrance around the borate group. uantwerpen.be |
The borate moiety, with its electron-deficient boron atom, acts as a Lewis acid and can interact with Lewis bases. nih.gov This interaction is crucial for the compound's reactivity and its ability to adhere to surfaces. The interplay between the bulky, nonpolar oleyl chain and the polar, reactive borate group dictates the amphiphilic nature of oleyl borate, making it effective as a surfactant, lubricant additive, and corrosion inhibitor. For instance, the hydrophobic oleyl chain facilitates solubility in nonpolar media, while the borate group can interact with metal surfaces, providing a protective layer.
Influence of Boron Coordination Geometry and Hybridization States on Reactivity and Compound Functionality (e.g., Trigonal Planar BO3 vs. Tetrahedral BO4)
The coordination geometry and hybridization state of the boron atom are critical determinants of the reactivity and functionality of organoboron compounds. Boron can exist in two primary coordination states: trigonal planar (BO3) and tetrahedral (BO4).
Trigonal Planar (sp² Hybridization): In its trivalent state, boron is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital. nih.govacs.org This electron deficiency makes the boron center a Lewis acid, capable of accepting a pair of electrons from a nucleophile. nih.gov This Lewis acidity is fundamental to many of the applications of oleyl borate, including its role as a catalyst and its ability to interact with polar surfaces. The empty p-orbital can also participate in π-conjugation with adjacent atoms, influencing the electronic properties of the molecule. acs.org
Tetrahedral (sp³ Hybridization): Upon reacting with a Lewis base (e.g., an alcohol, amine, or water), the boron atom can become sp³ hybridized, adopting a tetrahedral geometry. acs.org This results in a tetravalent, anionic borate species. The formation of these tetrahedral complexes can significantly alter the compound's properties, such as its solubility, stability, and reactivity. For example, the reversible formation of boronate esters with diols is a key feature in the design of responsive materials and sensors. ucl.ac.uk
The equilibrium between the trigonal planar and tetrahedral states can be influenced by factors such as the solvent, temperature, and the presence of other functional groups in the molecule. This dynamic nature allows for the tuning of the compound's properties for specific applications. For example, in self-healing polymers, the reversible formation of borate ester crosslinks (involving a tetrahedral boron center) is the basis for the material's ability to repair itself. mdpi.com
Table of Boron Coordination States and their Implications:
| Coordination State | Hybridization | Geometry | Key Characteristics | Impact on Functionality |
| BO3 | sp² | Trigonal Planar | Electron-deficient, Lewis acidic, vacant p-orbital nih.gov | Catalysis, surface adhesion, reactivity with nucleophiles nih.govrsc.org |
| BO4 | sp³ | Tetrahedral | Anionic, stable complex formation | Responsive materials, sensors, crosslinking in polymers ucl.ac.ukacs.org |
Rational Design Principles for Modulating Oleyl Borate Performance via Targeted Structural Modifications
Rational design involves the deliberate modification of a molecule's structure to achieve a desired set of properties and functionalities. ucl.ac.ukresearchgate.net For oleyl borate and its derivatives, this approach allows for the fine-tuning of their performance in various applications. The key is to understand the SAR and then make targeted structural changes.
Key Rational Design Principles:
Modifying the Oleyl Chain: As discussed in section 5.2, altering the length, branching, and unsaturation of the oleyl chain can modulate properties like viscosity, lubricity, and solubility. For instance, increasing chain length can enhance film strength in lubricants, while introducing branching can lower the pour point.
Altering the Borate Moiety:
Introducing Electron-Withdrawing or -Donating Groups: Attaching different substituents to the boron atom can alter its Lewis acidity. Electron-withdrawing groups will increase the acidity, making the borate more reactive, while electron-donating groups will decrease it.
Steric Hindrance: Introducing bulky groups around the boron atom can sterically hinder its interaction with other molecules. This can be used to control the reactivity and selectivity of the borate group. nih.gov For example, "frustrated Lewis pairs" are created by combining a sterically hindered Lewis acid and base, leading to unique reactivity. rsc.org
Controlling the Boron Coordination: The equilibrium between the trigonal and tetrahedral states can be shifted by designing the molecule to favor one state over the other. For example, incorporating diol functionalities that can chelate with the boron atom will favor the tetrahedral state. This is a key principle in the design of self-healing materials and sensors. ucl.ac.uk
Introducing Additional Functional Groups: Incorporating other functional groups into the oleyl borate molecule can impart new properties. For example, adding antioxidant moieties could improve the oxidative stability of a lubricant formulation.
By applying these principles, it is possible to create a wide range of oleyl borate-based materials with tailored properties for applications in lubrication, materials science, and beyond.
Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Behavior of Oleyl Borate Systems
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological or chemical activity. mdpi.comresearchgate.net The fundamental principle of QSAR is that the structure of a chemical determines its properties and, consequently, its activity. wm.edu
In the context of oleyl borate systems, QSAR models can be developed to predict various properties, such as:
Lubricity: Predicting the coefficient of friction and anti-wear performance based on molecular descriptors.
Corrosion Inhibition: Correlating structural features with the efficiency of corrosion protection on different metal surfaces.
Surfactant Properties: Predicting the critical micelle concentration (CMC), surface tension reduction, and emulsification ability.
Toxicity: Estimating the potential toxicity of new oleyl borate derivatives to guide the development of safer products. wm.edu
The QSAR Modeling Workflow:
Data Collection: A dataset of oleyl borate derivatives with experimentally measured activities is compiled.
Molecular Descriptor Calculation: A large number of numerical descriptors that encode the structural, physicochemical, and electronic features of the molecules are calculated.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are used to build a model that correlates the descriptors with the observed activity. mdpi.comresearchgate.net
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. mdpi.com
Prediction: The validated QSAR model can then be used to predict the activity of new, untested oleyl borate derivatives. collaborativedrug.com
QSAR offers a powerful and cost-effective tool to prioritize the synthesis of new compounds, reducing the need for extensive experimental screening. nih.gov By providing a deeper understanding of the SAR, QSAR models can significantly accelerate the design and optimization of oleyl borate-based materials for specific applications.
Rheological Characterization and Mechanical Behavior of Oleyl Borate Formulations
Viscoelastic Properties Determined via Oscillatory Rheometry (e.g., Storage Modulus, Loss Modulus, Tan Delta)
Oscillatory rheometry is a fundamental technique for probing the viscoelastic nature of materials like oleyl borate (B1201080) gels. This method applies a small, sinusoidal strain or stress to the sample and measures the resulting stress or strain response. From this, the storage modulus (G') and the loss modulus (G'') are determined. tainstruments.com
The storage modulus (G') represents the elastic (solid-like) component of the material, quantifying the energy stored and recovered per cycle of deformation. The loss modulus (G'') signifies the viscous (liquid-like) component, representing the energy dissipated as heat per cycle. The ratio of these two moduli (G''/G') gives the tan delta (tan δ) , which provides a measure of the relative contribution of viscous to elastic properties.
In borate-crosslinked systems, which serve as a model for oleyl borate formulations, the formation of a gel network leads to a state where the storage modulus (G') is significantly higher than the loss modulus (G'') over a wide range of frequencies. This indicates a predominantly elastic, solid-like behavior, characteristic of a strongly-gelled system. unit.no The point where G' and G'' intersect is known as the flow-point frequency, which is dependent on temperature. nih.gov For elastomeric impression materials, tan delta values of less than one at their setting times are common, indicating a more elastic nature. oelcheck.com
Table 1: Representative Viscoelastic Properties of a Borate-Crosslinked System (Note: This table presents illustrative data from a model borate-crosslinked polymer system to demonstrate typical viscoelastic behavior.)
| Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan Delta (G''/G') |
|---|---|---|---|
| 0.1 | 50 | 15 | 0.30 |
| 1.0 | 120 | 30 | 0.25 |
| 10.0 | 250 | 55 | 0.22 |
| 100.0 | 400 | 80 | 0.20 |
Steady Shear Rheology Investigations (e.g., Shear Viscosity, Shear Thinning/Thickening Phenomena)
Steady shear rheology measures the viscosity of a fluid as a function of the applied shear rate. The behavior of oleyl borate formulations under steady shear is complex and can exhibit both shear-thinning and shear-thickening properties, largely dictated by the concentration and interactions within the system.
Shear Viscosity is the measure of a fluid's resistance to flow under shear stress. google.com In many borate-crosslinked polymer fluids, a high viscosity is observed at low shear rates, which is crucial for applications requiring particle suspension. anton-paar.com
Shear Thinning (Pseudoplasticity) is characterized by a decrease in viscosity as the shear rate increases. researchgate.net This is a common feature in polymer solutions and gels, where the alignment of polymer chains or the disruption of the cross-linked network under shear reduces flow resistance. Formulations containing oleyl-based sulfosuccinates have been shown to exhibit shear-thinning properties. unlp.edu.ar
Shear Thickening is a less common phenomenon where the viscosity of the fluid increases, sometimes dramatically, above a certain critical shear rate. ekb.eg This has been observed in aqueous solutions of poly(vinyl alcohol) cross-linked with sodium borate. ekb.eg The proposed mechanism involves the formation of a temporary network of cross-links that, under high shear, can lead to increased intermolecular associations, thus raising viscosity. The presence of the long oleyl chains in an oleyl borate system could influence this behavior through hydrophobic interactions. In contrast, some long-chain esters like oleyl oleate (B1233923) have been classified as Newtonian fluids, meaning their viscosity is independent of the shear rate. researchgate.netwikipedia.org
Table 2: Example of Shear Rate-Dependent Viscosity in a Shear-Thickening Borate System (Note: Data is illustrative of behavior observed in certain PVA/borate systems.)
| Shear Rate (s⁻¹) | Shear Viscosity (Pa·s) | Observed Phenomenon |
|---|---|---|
| 0.1 | 1.2 | Shear Thinning |
| 1.0 | 0.8 | Shear Thinning |
| 10.0 | 0.5 | Viscosity Minimum |
| 50.0 | 2.5 | Shear Thickening |
| 100.0 | 8.0 | Marked Shear Thickening |
Time-Dependent Rheological Responses (e.g., Thixotropy, Creep, Stress Relaxation)
The rheological properties of oleyl borate systems can also be dependent on the duration of shear, a characteristic of complex fluids.
Thixotropy is a time-dependent shear-thinning property where a material's viscosity decreases under constant shear stress over time and then gradually recovers when the stress is removed. researchgate.netaade.org This behavior is crucial in applications like paints and drilling fluids. aade.org Some borate-crosslinked systems, such as those involving xanthan gum, can exhibit thixotropic behavior. unlp.edu.ar
Rheopexy is the opposite of thixotropy, where viscosity increases over time under constant shear stress. Some xanthan/borate gel systems have been shown to display weak thixotropy before the sol-gel transition and strong rheopectic behavior afterward. unlp.edu.ar
Creep measurement involves applying a constant stress to a sample and monitoring its deformation (strain) over time. This test helps to understand the material's resistance to permanent deformation under a constant load. Creep measurements have been performed on poly(vinyl alcohol)/borax (B76245) solutions to evaluate their flow characteristics under sustained stress. ekb.eg
Stress Relaxation involves applying a constant strain to a sample and measuring the decay of stress over time. This provides insight into how a material dissipates stress, with the relaxation process often being linked to the lifetime of the cross-links within the network. acs.org
Influence of Temperature, Concentration, and Crosslinking Agents on Oleyl Borate System Rheology
The rheological properties of oleyl borate formulations are highly sensitive to several external factors.
Influence of Temperature : Generally, for polymer solutions and gels, an increase in temperature leads to a decrease in viscosity and moduli (G' and G''). mdpi.comosti.gov This is due to increased thermal energy and Brownian motion, which can weaken the cross-linked network. mdpi.com The kinetics of the cross-linking reaction itself are also strongly temperature-dependent, with setting times often decreasing significantly as temperature rises. oelcheck.com In some systems, high temperatures can lead to thermal degradation or gelation, adversely affecting rheology. aps.org
Influence of Concentration : The concentration of both the oleyl-containing species and the borate cross-linker is a critical determinant of rheological behavior. Increasing the concentration of the polymer or surfactant generally leads to an increase in viscosity and the magnitude of the viscoelastic moduli. acs.orgbibliotekanauki.pl Below a critical overlap concentration (C), intramolecular interactions may dominate, but above C, an entangled network forms, leading to significant viscoelasticity. acs.org
Influence of Crosslinking Agents : The borate cross-linker is fundamental to the system's structure. The concentration of the borate cross-linker is directly proportional to the initial viscosity and the density of cross-links in the network. acs.orgmdpi.com An insufficient amount of cross-linker can result in an unstable, non-viscoelastic structure, while an excessive amount can cause the fluid to be overly cross-linked, which can also reduce efficiency. mdpi.comgoogle.com The cross-linking reaction is also highly pH-dependent; borate ions are most available for cross-linking at a pH above 8. biointerfaceresearch.com
Development and Validation of Theoretical Models for Predicting Oleyl Borate Rheological Responses
To predict and control the complex rheological behavior of oleyl borate and similar systems, various theoretical and empirical models are employed. science.gov
Shear-Dependent Models : For fluids that exhibit non-Newtonian behavior, several models can be used. The Power Law model is often used to describe shear-thinning behavior. For fluids that exhibit a yield stress before flowing, the Herschel-Bulkley model is more appropriate. osti.gov The Cross model has also been successfully used to fit flow curves of complex emulsions.
Time-Dependent Models : To account for thixotropy or rheopexy, time-dependent models are necessary. The Weltman model can estimate viscosity at any time under steady shear conditions. unlp.edu.ar A more comprehensive model proposed by Tiu and Boger predicts shear stress as a function of both shear rate and time, incorporating a structural parameter to describe the breakdown or buildup of the fluid's structure. unlp.edu.ar
Temperature-Dependent Models : The effect of temperature on viscosity is often described by an Arrhenius-type equation , which relates viscosity to an activation energy for flow. science.gov For more complex polymer systems, the Williams-Landel-Ferry (WLF) model is also used. science.gov
The validation of these models requires extensive experimental data, and for a specific oleyl borate formulation, the choice of model would depend on which phenomena (shear-thinning, time-dependence, temperature effects) are most dominant in the intended application.
Advanced Research Applications of Oleyl Borate in Material Science and Engineering
Oleyl Borate (B1201080) as a Component in Advanced Lubricant Additive Systems
Oleyl borate is increasingly recognized for its potential as a high-performance additive in advanced lubricant formulations. Its efficacy stems from its ability to form protective films on metal surfaces, thereby reducing friction and wear under demanding conditions.
Mechanisms of Boundary Film Formation and Load Capacity Enhancement
Under boundary lubrication conditions, where the lubricant film is thin and direct metal-to-metal contact is possible, oleyl borate contributes to the formation of a protective tribofilm. ijasre.netresearchgate.net This film is created through tribochemical reactions at the sliding interface. borates.today The boron in oleyl borate can interact with the metal surface to form hard and wear-resistant metal borides. frontiersin.org Additionally, the presence of oxygen can lead to the formation of boron trioxide (B2O3), which is known for its lubricious properties. frontiersin.org This boron-rich boundary film effectively separates the sliding surfaces, leading to a significant enhancement in the load-carrying capacity of the lubricant. borates.todaygoogle.com The film's ability to withstand high pressure prevents seizure and reduces wear. nih.gov
The formation of these protective layers is a dynamic process influenced by factors such as temperature, load, and sliding speed. mdpi.com The oleyl group in the molecule likely contributes to the additive's solubility in the base oil and its ability to adsorb onto the metal surface, initiating the film-forming process.
Role in Modifying Tribological Behavior and Surface Interactions
The introduction of oleyl borate into a lubricant can significantly alter its tribological behavior. Borate esters, as a class of additives, are known to reduce the coefficient of friction and minimize wear. nih.govrsc.org The protective film formed by oleyl borate has a low shear strength, which facilitates easier sliding between surfaces and consequently reduces frictional losses. ijasre.net
Studies on similar N-containing borate esters have shown that the synergistic effect between boron and nitrogen can further enhance antiwear performance. nih.gov The resulting boundary film can be complex, containing not only boron compounds but also iron oxides and organic nitrogen compounds that contribute to its protective properties. nih.gov The modification of surface interactions by oleyl borate leads to smoother wear surfaces, indicating a shift from more severe wear mechanisms to milder ones.
Integration into Novel Lubricant Formulations (e.g., Nanoparticle Dispersions)
The versatility of oleyl borate extends to its use in advanced lubricant formulations, including those containing nanoparticles. The primary challenge in developing nanolubricants is ensuring the stable dispersion of nanoparticles in the base oil. mdpi.com Aggregation of nanoparticles can lead to a deterioration of lubricating properties. mdpi.com
Oleyl borate can potentially act as a dispersant or a co-additive to stabilize nanoparticle suspensions. Its amphiphilic nature, with a polar borate head and a non-polar oleyl tail, could aid in coating nanoparticles, preventing their agglomeration through steric hindrance. mdpi.com For instance, oleic acid, a related long-chain fatty acid, is commonly used to surface-modify nanoparticles to improve their dispersion in lubricants. researchgate.net The integration of oleyl borate in nanoparticle dispersions could lead to synergistic effects, where the nanoparticles provide a "micro-bearing" effect and the oleyl borate forms a chemical protective film, resulting in superior tribological performance. sciopen.comnih.gov
Oleyl Borate in Functional Coatings and Surface Modification Technologies
The application of borates extends beyond lubrication to the realm of functional coatings and surface modification. borates.todayeuropa.eu Borates are recognized for their multifunctional properties, including flame retardancy, corrosion inhibition, and biostatic effects, which are highly beneficial for various coatings. borates.todayeuropa.eu
While direct research on oleyl borate in coatings is limited, the known functionalities of borate compounds suggest potential applications. For instance, zinc borate is widely used as a flame retardant and smoke suppressant in polymer coatings. borates.today The boron in these compounds promotes the formation of a glassy, insulating char layer upon combustion, which protects the underlying material. borax.com Oleyl borate, with its organic component, could potentially be incorporated into coating formulations to enhance these properties or to act as a binder or crosslinking agent. borax.com
Furthermore, in the area of surface modification, borate solutions are used for the passivation of metal alloys. researchgate.net The oleyl group could enhance the hydrophobicity of a protective coating, thereby improving its corrosion resistance.
Research Directions in Polymer and Composite Materials Incorporating Oleyl Borate Derivatives
The incorporation of boron-containing compounds into polymers and composites is an active area of research, primarily driven by the need for enhanced flame retardancy and thermal stability. borax.comnih.gov Borates, particularly zinc borate, are common additives in polymer composites to improve their fire resistance. nih.gov
Derivatives of oleyl borate could be synthesized to be compatible with various polymer matrices. These derivatives could act as multifunctional additives, providing not only flame retardancy but also internal lubrication during processing or improved mechanical properties in the final composite. The long oleyl chain could act as a plasticizer or a compatibilizer in polymer blends.
Recent research has explored the use of borate salts and their polymers as binders and electrolyte salts in solid-state lithium-ion batteries, highlighting the diverse potential of borate chemistry in advanced materials. osti.gov Investigating the synthesis of oleyl borate-based polymers or their incorporation into composite materials for applications ranging from structural components to functional materials for energy storage presents a promising avenue for future research.
Green Chemistry Principles and Sustainable Synthesis in Oleyl Borate Applications
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in materials science. bridgew.eduijnc.ir The synthesis of oleyl borate and its application should be evaluated through this lens.
The synthesis of borate esters can often be achieved through direct condensation reactions with high atom economy, a key principle of green chemistry. nih.gov For example, the reaction of boric acid with an alcohol, such as oleyl alcohol, produces the borate ester and water as the only byproduct. google.com Utilizing renewable feedstocks, such as oleyl alcohol derived from plant sources, would further enhance the sustainability of oleyl borate. ekb.eg
In its application as a lubricant additive, oleyl borate can be considered a more environmentally friendly alternative to some traditional additives that contain sulfur and phosphorus, which can be harmful to catalytic converters in vehicles. nih.gov The development of biodegradable lubricants is another area where oleyl borate could play a role, given that the oleyl chain is derived from a natural fatty alcohol. researchgate.net Future research should focus on optimizing the synthesis of oleyl borate using green catalysts and solvents and further exploring its environmental impact and biodegradability. synthiaonline.com
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing oleyl borate in laboratory settings?
- Methodological Answer : Oleyl borate synthesis typically involves the esterification of boric acid with oleyl alcohol under controlled anhydrous conditions. Key steps include:
- Reagent purification : Dry oleyl alcohol (via molecular sieves) and boric acid (recrystallized) to minimize hydrolysis .
- Reaction monitoring : Use FT-IR spectroscopy to track borate ester formation (B-O-C stretch at ~1,380 cm⁻¹) and ¹¹B NMR to confirm tetrahedral boron coordination (δ ~10-15 ppm) .
- Purity assessment : Employ HPLC with evaporative light scattering detection (ELSD) to quantify unreacted precursors and byproducts .
Q. How does oleyl borate interact with aqueous systems, and what analytical techniques are suitable for studying its hydrolysis?
- Methodological Answer : Oleyl borate’s hydrolysis in aqueous media can be analyzed via:
- Kinetic studies : Use pH-stat titration to measure borate release rates under varying temperatures and ionic strengths .
- Structural analysis : Raman spectroscopy identifies polyborate intermediates (e.g., B₃O₃(OH)₄⁻) during hydrolysis, while dynamic light scattering (DLS) tracks colloidal aggregation .
- Computational modeling : Density Functional Theory (DFT) simulations predict hydrolysis pathways and transition states .
Advanced Research Questions
Q. How can researchers resolve contradictory data on oleyl borate’s solubility in nonpolar solvents?
- Methodological Answer : Discrepancies often arise from solvent trace moisture or impurities. To standardize solubility measurements:
- Solvent pre-treatment : Use activated alumina columns to remove polar contaminants from hexane or toluene .
- Gravimetric analysis : Saturate solvents with oleyl borate under nitrogen, filter insoluble residues, and quantify dissolved boron via inductively coupled plasma mass spectrometry (ICP-MS) .
- Thermodynamic modeling : Apply Hansen solubility parameters to correlate solvent polarity with oleyl borate’s solubility profile .
Q. What mechanisms underlie oleyl borate’s role as a stabilizer in lipid-based formulations, and how can its efficacy be quantified?
- Methodological Answer : Oleyl borate stabilizes emulsions via borate-lipid coordination. Evaluate this using:
- Surface tension measurements : Use pendant drop tensiometry to assess interfacial activity at oil-water interfaces .
- Accelerated stability testing : Monitor emulsion phase separation under centrifugal stress (e.g., 3,000 rpm for 30 min) and correlate with borate concentration .
- Molecular dynamics (MD) simulations : Model borate-lipid interactions to predict stabilization efficiency under varying pH and ionic conditions .
Q. How does oleyl borate’s structure influence its thermal stability in high-temperature applications?
- Methodological Answer : Structural effects can be probed via:
- Thermogravimetric analysis (TGA) : Compare decomposition onset temperatures between oleyl borate and analogous esters (e.g., glycerol borate) under nitrogen/air atmospheres .
- X-ray diffraction (XRD) : Identify crystalline byproducts (e.g., boron oxides) post-decomposition .
- In situ FT-IR : Track B-O bond cleavage kinetics at elevated temperatures .
Data Contradiction and Reproducibility
Q. Why do studies report conflicting catalytic activities for oleyl borate in esterification reactions?
- Methodological Answer : Variations often stem from:
- Moisture sensitivity : Use Karl Fischer titration to quantify residual water in reaction systems, which deactivates boron catalysts .
- Substrate specificity : Screen oleyl borate’s catalytic efficiency against diverse substrates (e.g., fatty acids vs. aromatic alcohols) using gas chromatography (GC) .
- Reaction medium optimization : Compare activity in polar aprotic solvents (e.g., DMF) versus nonpolar solvents to identify solvent-catalyst interactions .
Q. How can researchers improve the reproducibility of oleyl borate’s spectroscopic data across laboratories?
- Methodological Answer : Standardize protocols by:
- Reference materials : Use certified boron standards (e.g., NIST SRM 951) for NMR and ICP-MS calibration .
- Interlaboratory studies : Share raw spectral data (e.g., via repositories like Zenodo) to align peak assignments and minimize instrument-specific artifacts .
- Sample preparation guidelines : Specify degassing procedures for FT-IR samples to eliminate CO₂ interference .
Tables of Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
